9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves the alkylation of 2-amino-6-chloropurine with protected bromides derived from appropriately substituted partially protected alcohols. Subsequent hydrolysis and deprotection afford the required 9-substituted guanines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation and deprotection techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the imino group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the purine ring .
Scientific Research Applications
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Applied in the treatment of HSV infections, particularly in topical formulations for cold sores.
Industry: Utilized in the production of antiviral medications.
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves its conversion to penciclovir triphosphate within virally infected cells. This active form inhibits viral DNA polymerase, impairing the virus’s ability to replicate. The selectivity of the compound is due to its higher affinity for viral thymidine kinase compared to cellular kinases .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanine analogue with antiviral properties, used for similar indications.
Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability
Uniqueness
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one is unique due to its longer intracellular half-life compared to acyclovir, resulting in prolonged antiviral activity. Additionally, its selective inhibition of viral DNA polymerase makes it highly effective with minimal cytotoxicity to healthy cells .
Properties
Molecular Formula |
C10H15N5O3 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-7,16-17H,1-4H2,(H2,11,14,18) |
InChI Key |
SOEMYHRIHBGNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)CO |
Origin of Product |
United States |
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